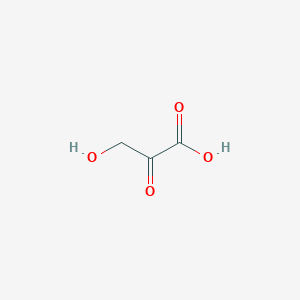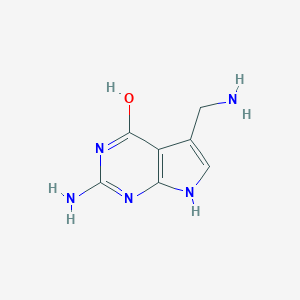
Natriumpalmitoleat
Übersicht
Beschreibung
Palmitoleic Acid (sodium salt) is the sodium salt form of palmitoleic acid, an omega-7 monounsaturated fatty acidIt is a rare component of fats and is commonly found in the glycerides of human adipose tissue . Palmitoleic acid is biosynthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 .
Wissenschaftliche Forschungsanwendungen
Palmitoleinsäure (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird wegen ihrer Rolle im Zellstoffwechsel und in Signalwegen untersucht.
5. Wirkmechanismus
Palmitoleinsäure (Natriumsalz) entfaltet ihre Wirkungen über verschiedene molekulare Zielstrukturen und Pfade:
Entzündungshemmende Wirkung: Sie moduliert die Expression von entzündungsfördernden Zytokinen wie TNF-α, IL-1β und IL-6, wodurch Entzündungen reduziert werden.
Insulin-Sensibilität: Sie verbessert die Insulin-Sensibilität in Leber und Skelettmuskeln durch Aktivierung von PPAR-alpha.
Wundheilung: Sie beschleunigt die Wundheilung, indem sie die Bildung von Granulationsgewebe und die Umgestaltung fördert.
Ähnliche Verbindungen:
Sapieninsäure: Eine weitere Omega-7-Einfachungesättigte Fettsäure mit ähnlichen Eigenschaften, jedoch mit unterschiedlicher Positionsisomerie.
Hypogäinsäure: Ein Positionsisomer der Palmitoleinsäure, das aus der partiellen β-Oxidation von Ölsäure gebildet wird.
Einzigartigkeit: Palmitoleinsäure (Natriumsalz) ist einzigartig durch ihre spezifischen entzündungshemmenden und insulin-sensibilisierenden Eigenschaften, die bei anderen ähnlichen Verbindungen nicht so stark ausgeprägt sind. Ihre Rolle bei der Wundheilung und Hautgesundheit unterscheidet sie auch von anderen Fettsäuren .
Wirkmechanismus
Target of Action
Sodium palmitoleate, also known as palmitoleic acid, primarily targets enzymes such as stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . These enzymes are involved in the synthesis of palmitoleic acid from palmitic acid . Additionally, palmitoleic acid has been found to interact with proteins like UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, fatty-acid peroxygenase, and bifunctional P-450/NADPH-P450 reductase .
Mode of Action
Palmitoleic acid is synthesized from palmitic acid by the action of the enzyme stearoyl-CoA desaturase-1 . It has been described as a lipokine, able to regulate different metabolic processes . It is known to improve insulin sensitivity in liver and skeletal muscles, and has anti-inflammatory properties . Many of the effects of palmitoleic acid are due to its activation of PPAR-alpha .
Biochemical Pathways
The synthesis of palmitoleic acid involves the conversion of palmitic acid by the action of stearoyl-CoA desaturase-1 . This process is part of the fatty acid metabolism pathway. Palmitoleic acid plays a key role in metabolic regulation, affecting diseases such as diabetes, cardiovascular disease, and nonalcoholic fatty liver disease .
Pharmacokinetics
It is known that palmitoleic acid is a component of fats and is present in all tissues, but is found in higher concentrations in the liver . It is also known to be proportional to fat mass and total NEFA levels .
Result of Action
Palmitoleic acid has been shown to have diverse effects in cell lines, animal models, and humans . It has been attributed with numerous beneficial effects, including an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Biochemische Analyse
Biochemical Properties
Sodium palmitoleate interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance lipogenesis, cellular steatosis in various cell lines , and increase oxygen consumption, fatty acid oxidation, and ATP content in white adipocytes . These interactions significantly influence the biochemical reactions in which sodium palmitoleate is involved .
Cellular Effects
Sodium palmitoleate has diverse effects on various types of cells and cellular processes. It has been shown to increase insulin sensitivity in muscle, β cell proliferation, prevent endoplasmic reticulum stress, and lipogenic activity in white adipocytes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, sodium palmitoleate exerts its effects through various mechanisms. It has been found to decrease intracellular gentamicin contents, abolish gentamicin-induced accumulation of reactive oxygen species, indicating involvement of gentamicin metabolism and redox homeostasis in sodium palmitoleate-promoted gentamicin resistance in E. coli .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, sodium palmitoleate has been observed to enhance energy expenditure in adipocytes through TAG/FA cycle stimulation, FA oxidation, oxygen consumption, and increased protein expression of subunits representing complex II, III, and V of the mitochondrial electron transport chain .
Metabolic Pathways
Sodium palmitoleate is involved in various metabolic pathways. It plays a role in fatty acid metabolism and glycerolipid metabolism . It also interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Sodium palmitoleate is transported and distributed within cells and tissues. It has been found that exogenous sodium palmitoleate mediates lipid composition and distribution in the cell membrane, enhances lipid unsaturation and membrane fluidity, and maintains cellular morphology, surface roughness, and integrity .
Subcellular Localization
The attachment of palmitoyl groups is known to alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Palmitoleinsäure (Natriumsalz) kann durch Neutralisation von Palmitoleinsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet das Auflösen von Palmitoleinsäure in einem geeigneten Lösungsmittel, wie z. B. Ethanol, und anschließendes Zugeben einer äquimolaren Menge Natriumhydroxid. Das Gemisch wird gerührt, bis die Reaktion abgeschlossen ist, was zur Bildung von Palmitoleinsäure (Natriumsalz) führt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Palmitoleinsäure (Natriumsalz) beinhaltet oft die Extraktion von Palmitoleinsäure aus natürlichen Quellen wie Sanddornfruchtfleischöl. Die extrahierte Palmitoleinsäure wird dann einer zweistufigen Lösungsmittelkristallisation und molekularen Destillation unterzogen, um eine hohe Reinheit zu erreichen . Die gereinigte Palmitoleinsäure wird dann mit Natriumhydroxid neutralisiert, um Palmitoleinsäure (Natriumsalz) zu produzieren.
Arten von Reaktionen:
Oxidation: Palmitoleinsäure (Natriumsalz) kann Oxidationsreaktionen eingehen, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Sie kann reduziert werden, um gesättigte Fettsäuren zu bilden.
Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Wasserstoffatome im Molekül durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas in Gegenwart eines Katalysators wie Palladium.
Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden, wie z. B. Halogene für Halogenierungsreaktionen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Hydroperoxiden und anderen Oxidationsprodukten.
Reduktion: Bildung von Palmitinsäure.
Substitution: Bildung von halogenierten Derivaten und anderen substituierten Produkten.
Vergleich Mit ähnlichen Verbindungen
Sapienic Acid: Another omega-7 monounsaturated fatty acid with similar properties but different positional isomerism.
Hypogeic Acid: A positional isomer of palmitoleic acid produced from the partial β-oxidation of oleic acid.
Uniqueness: Palmitoleic Acid (sodium salt) is unique due to its specific anti-inflammatory and insulin-sensitizing properties, which are not as pronounced in other similar compounds. Its role in wound healing and skin health also sets it apart from other fatty acids .
Eigenschaften
IUPAC Name |
sodium;(Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADNICIQOBXGR-CFYXSCKTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016441 | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-24-8 | |
| Record name | Sodium palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (Z)-hexadec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXN90LI9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of incorporating sodium palmitoleate into soap formulations?
A1: Sodium palmitoleate, often combined with other fatty acid salts like sodium palm kernelate to form a soap base, offers several advantages in soap formulations. Research indicates that soaps using a sodium palmitoleate-sodium palm kernelate base exhibit good hard water resistance []. Additionally, these soaps demonstrate a desirable skin moisturizing effect, leaving the skin feeling moist and smooth after use, as opposed to tight and dry [].
Q2: Are there any modifications done to improve the properties of sodium palmitoleate in soap applications?
A2: While the provided research doesn't detail specific modifications to sodium palmitoleate itself, it highlights the use of additional ingredients to enhance the soap's overall properties. For instance, one formulation incorporates a blend of sodium palmitoleate, sodium cocoate, sodium stearate, and sodium myristate alongside other surfactants to achieve rich and meticulous foam formation, improved detergency, and a milder feel on the skin []. This suggests that combining sodium palmitoleate with other fatty acid salts can be an effective strategy for optimizing soap performance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
